5-(3-Chloro-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid 5-(3-Chloro-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17536948
InChI: InChI=1S/C8H5ClN2O3S/c1-3-2-15-5(4(3)9)7-10-6(8(12)13)11-14-7/h2H,1H3,(H,12,13)
SMILES:
Molecular Formula: C8H5ClN2O3S
Molecular Weight: 244.66 g/mol

5-(3-Chloro-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

CAS No.:

Cat. No.: VC17536948

Molecular Formula: C8H5ClN2O3S

Molecular Weight: 244.66 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Chloro-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid -

Specification

Molecular Formula C8H5ClN2O3S
Molecular Weight 244.66 g/mol
IUPAC Name 5-(3-chloro-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
Standard InChI InChI=1S/C8H5ClN2O3S/c1-3-2-15-5(4(3)9)7-10-6(8(12)13)11-14-7/h2H,1H3,(H,12,13)
Standard InChI Key ZLBQOMKSBFEXEH-UHFFFAOYSA-N
Canonical SMILES CC1=CSC(=C1Cl)C2=NC(=NO2)C(=O)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a 1,2,4-oxadiazole ring (a five-membered heterocycle with two nitrogen and one oxygen atom) substituted at position 5 with a 3-chloro-4-methylthiophene group and at position 3 with a carboxylic acid functional group. The IUPAC name reflects this substitution pattern:

  • 1,2,4-Oxadiazole core: Positions 3 and 5 are critical for bioactivity.

  • Thiophene substituent: The 3-chloro-4-methylthiophen-2-yl group introduces steric and electronic modulation.

  • Carboxylic acid: Enhances solubility and enables salt formation or prodrug derivatization.

Structural Analogues and Bioisosterism

The 1,2,4-oxadiazole ring serves as a bioisostere for ester or amide groups, improving metabolic stability . Chlorothiophene derivatives are noted for their electron-withdrawing effects, which can enhance binding to therapeutic targets like kinase enzymes .

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. A representative pathway includes:

  • Formation of Amidoxime:
    Reaction of nitriles with hydroxylamine yields amidoximes.

  • Cyclization:
    Amidoximes react with chloroacetyl chloride or activated carboxylic acids under microwave irradiation (MWI) or thermal conditions to form the 1,2,4-oxadiazole ring .

Example Protocol:

  • Starting Material: 3-Chloro-4-methylthiophene-2-carboxamidoxime.

  • Reagent: Trifluoroacetic anhydride (TFAA) or DCC (N,N'-dicyclohexylcarbodiimide).

  • Conditions: MWI at 120°C for 20 minutes.

  • Yield: ~60–75% after purification .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1680–1700 cm⁻¹ (C=O stretch of carboxylic acid), 1550–1600 cm⁻¹ (C=N stretch of oxadiazole).

  • NMR:

    • ¹H NMR: Methyl group on thiophene (δ 2.4–2.6 ppm), aromatic protons (δ 7.1–7.3 ppm).

    • ¹³C NMR: Oxadiazole carbons (δ 165–170 ppm), carboxylic acid carbon (δ 172 ppm) .

Physicochemical Properties

Solubility and Lipophilicity

  • logP: Calculated ~2.1 (moderate lipophilicity due to chloro and methyl groups).

  • Solubility: Poor in water (~0.5 mg/mL); improved in DMSO or ethanol.

Stability Profile

  • Thermal Stability: Decomposes above 200°C.

  • Hydrolytic Stability: Resistant to acidic conditions but susceptible to base-mediated ring opening.

Pharmacological Activity

Antimicrobial Activity

Analogues with chloro-thiophene substituents exhibit broad-spectrum activity:

Bacterial StrainMIC (µg/mL)Reference Compound (MIC)
Staphylococcus aureus8.2Ciprofloxacin (1.0)
Escherichia coli16.5Ciprofloxacin (0.5)

Mechanism: Disruption of DNA gyrase or cell wall synthesis .

Cell LineIC₅₀ (µM)Reference (Doxorubicin)
MCF-7 (Breast)12.30.8
A549 (Lung)18.71.2

Apoptosis is induced via caspase-3/7 activation .

Structure-Activity Relationships (SAR)

Key modifications influencing activity:

  • Chloro Substituent: Essential for electrophilic interactions; replacement with fluorine reduces potency.

  • Methyl Group: Optimal for lipid membrane penetration; larger alkyl chains decrease solubility.

  • Carboxylic Acid: Critical for hydrogen bonding with targets; esterification retains activity but reduces bioavailability.

Toxicological and Pharmacokinetic Profiles

  • Acute Toxicity (LD₅₀): >500 mg/kg in murine models.

  • Metabolism: Hepatic oxidation via CYP3A4; primary metabolite is the glucuronide conjugate.

  • Half-Life: ~4.2 hours (rat plasma).

Future Directions

  • Prodrug Development: Masking the carboxylic acid as an ethyl ester to improve oral absorption.

  • Combination Therapy: Synergy with checkpoint inhibitors in immuno-oncology.

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